molecular formula C18H18BrNO2 B1316110 (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate CAS No. 186663-83-2

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

Cat. No. B1316110
M. Wt: 360.2 g/mol
InChI Key: XWBHEIFHCNVXPS-UHFFFAOYSA-N
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Description

“(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate” is a chemical compound with the CAS number 186663-83-2 . The Fmoc in its name represents 9-fluorenylmethoxycarbonyl, a chemical group used to protect amines in organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C18H18BrNO2 . It consists of a fluorenyl group (a type of aromatic hydrocarbon), a carbamate group (which includes an amine and a carbonyl), and a bromopropyl group (a three-carbon chain with a bromine atom) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 360.24500 . It has a density of 1.38g/cm3, a boiling point of 506.4ºC at 760 mmHg, and a melting point of 99-105ºC . Its exact mass is 359.05200, and it has a LogP value of 4.70100, indicating its relative lipophilicity .

Scientific Research Applications

Molecular Structures and Crystallography

  • The compound exhibits unique torsion angles different from typical values in Fmoc-protected amino acids, contributing to the study of crystal structures and molecular interactions, as evidenced in compounds like fluoren-9-yl N-(1-carboxy-3-methylbutyl)carbamate (Yamada, Hashizume, & Shimizu, 2008).

Chemical Synthesis and Reactivity

  • It is used as a reagent to introduce protective groups in amine compounds, indicating its utility in synthetic chemistry for modifying or protecting functional groups during compound synthesis (Mora, 2003).

Sensing and Detection Applications

  • Derivatives of the compound are explored for environmental protection, biosensing, and toxin detection in food, showcasing their potential as components in fluorescent chemosensors. Novel polyaniline derivatives exhibit excellent fluorescence properties in detecting acids, amines, and in gas-phase fluorescence detection (Qian, Zhang, Liu, & Xia, 2019).

Material Science and Photophysics

  • The compound is integral in synthesizing materials with specific photophysical properties, like star-burst carbazol derivatives, which exhibit blue fluorescence and can serve as efficient hole transport materials in electronic devices (Xi-cun, 2010).

Environmental and Biological Studies

  • Derivatives of the compound are used in biotransformation studies by biphenyl-utilizing bacteria, providing insights into environmental biodegradation processes and the formation of novel metabolites (Waldau, Methling, Mikolasch, & Schauer, 2009).

Future Directions

The future directions of this compound are likely tied to its use in peptide synthesis and other organic synthesis reactions. As our understanding and techniques in these areas continue to improve, we can expect to see new and more efficient ways to synthesize and use compounds like this .

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(3-bromopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWBHEIFHCNVXPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584956
Record name (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate

CAS RN

186663-83-2
Record name 9H-Fluoren-9-ylmethyl N-(3-bromopropyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186663-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9H-Fluoren-9-yl)methyl (3-bromopropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 3-bromopropylamine hydrobromide (5.0 g) and diisopropylethylamine (5.90 g) in dichloromethane (80 ml) was added portionwise 9-fluorenylmethoxycarbonyl chloride (5.91 g) and the mixture was stirred at ambient temperature for 3 hours and stand overnight. The resulting mixture was diluted with dichloromethane (50 ml) and the organic layer was washed successively with 1N hydrochloric acid and brine. Drying, filtering and removal of solvents afforded a crude product. The crude product was triturated with diethyl ether-hexane (1:5) to give 3-(9-fluorenylmethoxycarbonylamino)propyl bromide (7.82 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
5.91 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

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